molecular formula C17H22N4O B2681987 4,5-Dimethyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2380170-95-4

4,5-Dimethyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B2681987
CAS No.: 2380170-95-4
M. Wt: 298.39
InChI Key: PZSQUMFJMVPXTE-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups and a piperidine ring linked through a pyridin-4-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate diketones and amidines under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Linking Pyridin-4-yloxy Methyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4,5-Dimethyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Chemical Biology: It is employed in chemical biology to study its interactions with biomolecules and its potential as a probe for biological systems.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-(pyridin-4-yloxy)pyrimidine: Similar structure but lacks the piperidine ring.

    6-(pyridin-4-yloxy)-4,5-dimethylpyrimidine: Similar structure with different substitution patterns.

    4,5-Dimethyl-6-(pyridin-4-yloxy)pyrimidine: Similar structure but lacks the piperidin-1-yl group.

Uniqueness

4,5-Dimethyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to the presence of both the piperidine ring and the pyridin-4-yloxy methyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

4,5-dimethyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-14(2)19-12-20-17(13)21-9-3-4-15(10-21)11-22-16-5-7-18-8-6-16/h5-8,12,15H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSQUMFJMVPXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCC(C2)COC3=CC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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